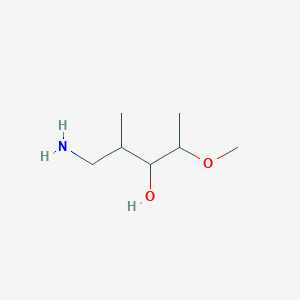![molecular formula C9H10Br2S B13200565 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in the absence of benzoyl peroxide to achieve bromination . The cyclopropyl group can be introduced via a reaction with cyclopropylmethyl bromide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiophenes and modified cyclopropyl derivatives.
Applications De Recherche Scientifique
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The cyclopropyl group can also affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: A similar compound with a bromine atom and a methyl group on the thiophene ring.
3-Bromo-2-(bromomethyl)thiophene: Another similar compound with two bromine atoms on the thiophene ring.
Uniqueness
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both a cyclopropyl group and bromine atoms, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H10Br2S |
|---|---|
Poids moléculaire |
310.05 g/mol |
Nom IUPAC |
3-bromo-2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2 |
Clé InChI |
VSYRECFZBFVVPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=CS2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13200486.png)


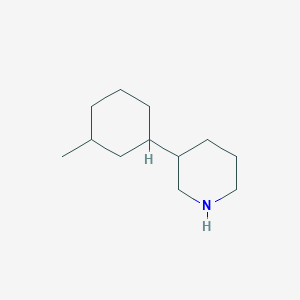
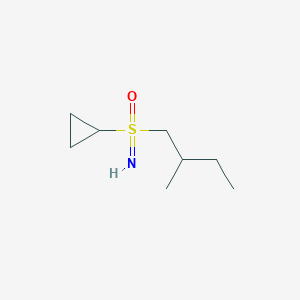

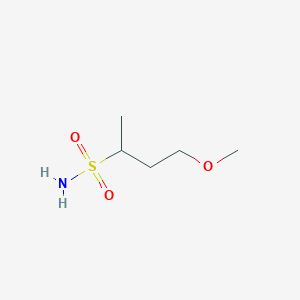
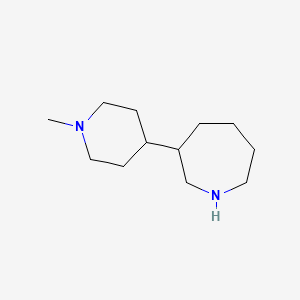
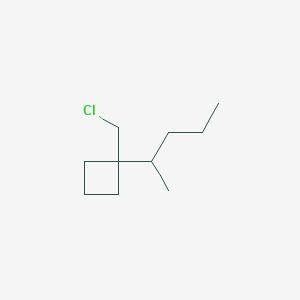
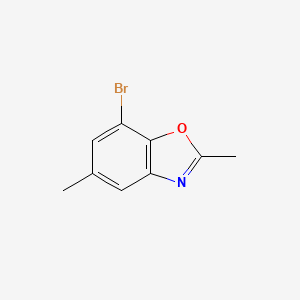
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
